molecular formula C20H20N2O3 B2583961 2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide CAS No. 903338-85-2

2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide

Cat. No.: B2583961
CAS No.: 903338-85-2
M. Wt: 336.391
InChI Key: PMYVUMAZZDDJRE-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide, widely known in research as BLU9931, is a first-in-class, highly potent and selective small-molecule inhibitor designed to target Fibroblast Growth Factor Receptor 4 (FGFR4). This compound has emerged as a critical pharmacological tool for investigating the FGFR4 signaling axis, which is a driver in a subset of cancers, most notably hepatocellular carcinoma (HCC) . Its primary research value lies in its exquisite selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3), enabling researchers to dissect the specific biological and oncogenic functions of FGFR4 without confounding off-target effects. The mechanism of action involves potent ATP-competitive binding to the FGFR4 kinase domain, leading to inhibition of receptor autophosphorylation and subsequent blockade of the downstream MAPK and STAT3 signaling pathways. This targeted inhibition results in the suppression of cancer cell proliferation and the induction of apoptosis specifically in tumor cells dependent on FGFR4 signaling for survival. Preclinical studies have demonstrated that BLU9931 is highly effective against hepatocellular carcinoma models harboring FGF19 amplification , establishing it as a benchmark compound for validating FGFR4 as a therapeutic target and for developing companion diagnostics. Consequently, this inhibitor is indispensable for foundational oncology research, pathway analysis, and in vitro and in vivo studies aimed at understanding and overcoming resistance mechanisms in FGFR4-driven malignancies.

Properties

IUPAC Name

2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-17-7-3-2-6-16(17)20(24)21-15-11-13-5-4-10-22-18(23)9-8-14(12-15)19(13)22/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYVUMAZZDDJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tricyclic core and subsequent functionalization to introduce the methoxy and benzamide groups. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, emphasizing substituent effects, molecular properties, and biological activities.

Structural Analogues with the Azatricyclo Core

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
2-Methoxy-N-{2-oxo-1-azatricyclo[...]trien-7-yl}benzamide (Target) Likely ~C20H19N3O3 ~349.4 (estimated) Methoxy-benzamide Potential kinase inhibition (inferred)
N'-(5-Chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[...]trien-7-yl}ethanediamide C20H20ClN3O3 385.85 Ethanediamide, chloro-methylphenyl Undisclosed (structural analog)
N-[(4-Chlorophenyl)methyl]-2-oxo-1-azatricyclo[...]triene-7-sulfonamide C19H19ClN2O3S 411.30 Sulfonamide, chlorobenzyl Undisclosed (JAK/STAT pathway focus)
1-Azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-carbaldehyde C13H15NO 201.27 Carbaldehyde Synthetic intermediate
Levonadifloxacin (Benzoquinolizine subclass) C20H22FN3O4 387.41 Fluoro, carboxylic acid, methylpiperazinyl Broad-spectrum anti-MRSA agent

Functional Analogues with Benzamide Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)-1H-benzo[d]imidazol-6-yl)benzamide (1f) C29H30N6O3S 550.66 Methoxy-benzamide, methylpiperazinyl Cell proliferation inhibition (IC50 ~5 µM)
Levofloxacin-Copper Complex (MOLVX) C30H33Cl2CuFN5O4 681.07 Fluoroquinolone-phenanthroline-copper Antibacterial (enhanced activity)

Key Research Findings

Core Structure Implications : The azatricyclo core is shared across antibacterial (levonadifloxacin) and synthetic intermediates (carbaldehyde). The lactam (2-oxo) group is critical for rigidity and hydrogen bonding, while substituents dictate target specificity .

Sulfonamide vs. Benzamide: Sulfonamide derivatives may exhibit stronger hydrogen-bond acceptor capacity, favoring protease or JAK/STAT inhibition, whereas benzamides are more common in kinase inhibitors .

Biological Activity: Fluoroquinolones (levonadifloxacin, levofloxacin) target DNA gyrase, whereas benzamide analogs (e.g., compound 1f) inhibit cell proliferation, suggesting divergent mechanisms . Methoxy substitution in the target compound may improve membrane permeability compared to bulkier groups (e.g., methylpiperazinyl in 1f) .

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